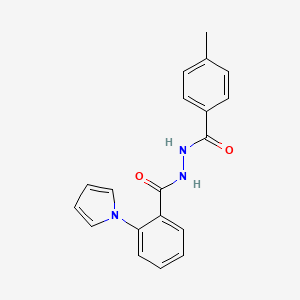
N'-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide
Übersicht
Beschreibung
N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is a complex organic compound characterized by the presence of a 4-methylbenzoyl group, a pyrrole ring, and a benzenecarbohydrazide moiety
Wirkmechanismus
Target of Action
Similar compounds have been found to target the insect ryanodine receptor (ryr), which is a promising target for the development of novel insecticides .
Mode of Action
It can be inferred from similar compounds that they may act as activators of the insect ryr . Molecular docking studies with similar compounds have shown a predicted binding mode between the compound and the protein receptor .
Biochemical Pathways
Given its potential target, it can be inferred that it may affect calcium signaling pathways, as the ryr is a calcium-release channel .
Result of Action
Given its potential target, it can be inferred that it may cause an increase in intracellular calcium levels, leading to a variety of downstream effects .
Biochemische Analyse
Biochemical Properties
N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as enoyl-ACP reductase and dihydrofolate reductase (DHFR), which are crucial for bacterial metabolism . The interaction between N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide and these enzymes involves binding to the active site, thereby preventing the enzymes from catalyzing their respective reactions . Additionally, this compound has demonstrated antibacterial properties, making it a potential candidate for the development of new antibiotics .
Cellular Effects
N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has been observed to affect various types of cells and cellular processes. In mammalian cells, this compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of certain cancer cell lines, such as A549 lung adenocarcinoma cells, by inducing apoptosis and cell cycle arrest . The compound’s impact on gene expression includes the downregulation of genes involved in cell proliferation and the upregulation of genes associated with apoptosis . These effects highlight the potential of N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide as a therapeutic agent for cancer treatment.
Molecular Mechanism
The molecular mechanism of action of N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. This compound binds to the active sites of enzymes such as enoyl-ACP reductase and dihydrofolate reductase, inhibiting their activity and disrupting essential metabolic pathways . Additionally, N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can interact with DNA and RNA, leading to alterations in gene expression . These interactions result in the modulation of various cellular processes, including cell proliferation, apoptosis, and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can maintain its inhibitory effects on target enzymes and its impact on cell function . These findings suggest that the compound is suitable for prolonged use in biochemical research and potential therapeutic applications.
Dosage Effects in Animal Models
The effects of N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide have been evaluated in animal models to determine the optimal dosage and potential adverse effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to increased enzyme inhibition and more pronounced cellular effects . At very high doses, N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can cause toxic effects, including liver and kidney damage . These findings highlight the importance of determining the appropriate dosage for therapeutic use to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. This compound has been shown to inhibit enoyl-ACP reductase and dihydrofolate reductase, disrupting fatty acid synthesis and folate metabolism, respectively . These disruptions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular function . Understanding the metabolic pathways influenced by N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide is crucial for its potential use in therapeutic applications.
Transport and Distribution
The transport and distribution of N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide within cells and tissues are essential for its biological activity. This compound can be transported across cell membranes via specific transporters and binding proteins . Once inside the cell, N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can accumulate in specific cellular compartments, such as the nucleus and mitochondria, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide plays a crucial role in its activity and function. This compound has been observed to localize in the nucleus and mitochondria, where it can interact with DNA, RNA, and various enzymes . The targeting of N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide to specific subcellular compartments is facilitated by targeting signals and post-translational modifications . These localization patterns are essential for the compound’s ability to modulate gene expression, enzyme activity, and cellular metabolism.
Vorbereitungsmethoden
The synthesis of N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide typically involves the reaction of 4-methylbenzoyl chloride with 2-(1H-pyrrol-1-yl)benzenecarbohydrazide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological processes and interactions due to its unique structural features.
Industry: Utilized in the development of new materials and chemical products.
Vergleich Mit ähnlichen Verbindungen
N’-(4-methylbenzoyl)-2-(1H-pyrrol-1-yl)benzenecarbohydrazide can be compared with other similar compounds such as:
N’-(4-methylbenzoyl)-1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carbohydrazide: This compound shares a similar structural framework but differs in the presence of a pyrazole ring instead of a benzenecarbohydrazide moiety.
(E)-3-[3-(4-Methylbenzoyl)-1H-pyrrol-1-yl]acrylic acid: Another related compound with a similar 4-methylbenzoyl group and pyrrole ring, but with an acrylic acid moiety.
Eigenschaften
IUPAC Name |
N'-(4-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-14-8-10-15(11-9-14)18(23)20-21-19(24)16-6-2-3-7-17(16)22-12-4-5-13-22/h2-13H,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBZRRWYRWPFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2N3C=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901322147 | |
| Record name | N'-(4-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
45.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24822079 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478062-97-4 | |
| Record name | N'-(4-methylbenzoyl)-2-pyrrol-1-ylbenzohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901322147 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,5-dimethylphenyl)-2-({1-[(4-fluorophenyl)methyl]-1H-indol-3-yl}sulfonyl)acetamide](/img/structure/B2950884.png)
![6-allyl-7-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2950885.png)
![5-ethyl-N-[2-(furan-2-yl)-2-methoxyethyl]thiophene-2-sulfonamide](/img/structure/B2950886.png)
![N-{4-[(butan-2-yl)sulfamoyl]phenyl}-2-(pyridin-4-yl)quinoline-4-carboxamide](/img/structure/B2950887.png)
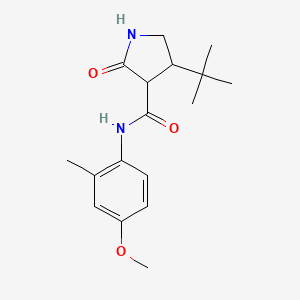
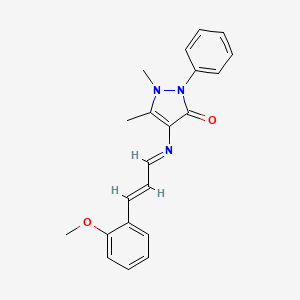
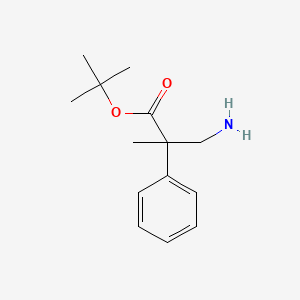
![ethyl 2-amino-4,4-difluoro-4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazole-7-carboxylate](/img/structure/B2950893.png)
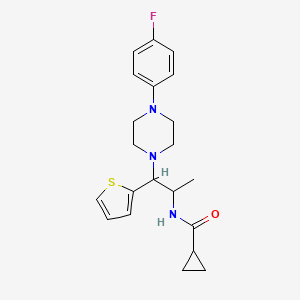
![N-allyl-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2950896.png)
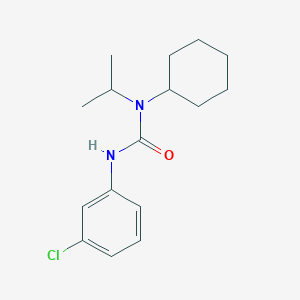
![2-(2-Chlorophenyl)-4-[2,3-dichloro-4-(ethylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2950900.png)
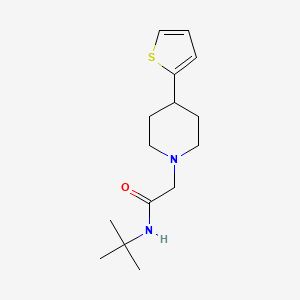
![METHYL 4-(2-CHLOROPHENYL)-6-({[(3-CHLOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE](/img/structure/B2950906.png)
